molecular formula C16H14O4 B3177613 Biphenyl-4,4'-diacetic acid CAS No. 19806-14-5

Biphenyl-4,4'-diacetic acid

Cat. No.: B3177613
CAS No.: 19806-14-5
M. Wt: 270.28 g/mol
InChI Key: CXLNWJSKZPSWPR-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diacetic acid, also known as [4’- (carboxymethyl) [1,1’-biphenyl]-4-yl]acetic acid, is an organic compound with the molecular formula C16H14O4. It is a derivative of biphenyl, where two acetic acid groups are attached to the para positions of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-4,4’-diacetic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds through Friedel-Crafts acylation, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of biphenyl-4,4’-diacetic acid may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biphenyl-4,4’-diacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-4,4’-diacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: This structural feature allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .

Biological Activity

Biphenyl-4,4'-diacetic acid (BPDA) is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of BPDA, highlighting its effects on cellular mechanisms, potential therapeutic uses, and associated toxicological data.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with two acetic acid functional groups attached at the para positions. Its molecular formula is C16H14O4C_{16}H_{14}O_4, and it has been studied for its interactions in biological systems.

Biological Activity Overview

1. Antioxidant Properties
Research indicates that BPDA exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which can lead to cellular damage and various diseases. BPDA's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related conditions.

2. Anti-inflammatory Effects
BPDA has been shown to modulate inflammatory pathways. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

3. Anticancer Potential
Studies have indicated that BPDA may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and ROS generation. The selectivity of BPDA for cancer cells over normal cells enhances its potential as a chemotherapeutic agent.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of BPDA using various assays, including DPPH and ABTS radical scavenging tests. The results showed that BPDA effectively reduced oxidative stress markers in treated cells compared to controls.

Assay Type IC50 (µM) Control IC50 (µM)
DPPH2550
ABTS3060

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, BPDA significantly decreased the secretion of TNF-α and IL-6, indicating its anti-inflammatory effects.

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control150200
BPDA75100

Study 3: Anticancer Activity

In vitro tests on human lung cancer cell lines showed that BPDA induced apoptosis at concentrations above 10 µM, with a notable increase in ROS levels correlating with cell death.

Toxicological Data

Despite its beneficial activities, toxicological assessments are essential for evaluating the safety of BPDA. A comprehensive review by the U.S. EPA highlighted potential adverse effects observed in animal models, particularly concerning kidney and bladder health after prolonged exposure to biphenyl compounds.

Key Findings from Toxicological Studies

  • Kidney Lesions : Incidences of renal transitional cell hyperplasia were noted in F344 rats exposed to biphenyl derivatives over two years.
  • Bladder Health : Increased risks of urinary bladder lesions were documented, necessitating careful consideration of dosage and exposure duration in therapeutic applications.

Properties

IUPAC Name

2-[4-[4-(carboxymethyl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNWJSKZPSWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287544
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19806-14-5
Record name 4,4'-Biphenyldiacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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